molecular formula C18H20N2OS B2851376 2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 867041-76-7

2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole

Cat. No. B2851376
CAS RN: 867041-76-7
M. Wt: 312.43
InChI Key: DDENZSGKFHOUCQ-UHFFFAOYSA-N
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Description

Imidazole is a heterocyclic compound and it’s a key component of many important biological structures . It’s a structure that, despite being small, has a unique chemical complexity . The phenoxybutyl and thiomethyl groups attached to the imidazole ring in your compound could potentially alter its properties and reactivity.


Molecular Structure Analysis

Imidazole has a planar molecular structure . The presence of the phenoxybutyl and thiomethyl groups could potentially influence the overall structure of the molecule, but without specific data, it’s difficult to predict exactly how.


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of reactions. For example, they can react with hydroxyl radicals in the atmosphere . The specific reactions that “2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole” can undergo would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For imidazole, it’s a colorless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . The phenoxybutyl and thiomethyl groups in your compound could alter these properties.

Safety And Hazards

Safety data sheets for similar compounds, such as imidazole and 2-methylimidazole, indicate that they can be harmful if swallowed or inhaled, and can cause skin and eye irritation . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

2-(4-phenoxybutylsulfanylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-2-8-15(9-3-1)21-12-6-7-13-22-14-18-19-16-10-4-5-11-17(16)20-18/h1-5,8-11H,6-7,12-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDENZSGKFHOUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCSCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole

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